molecular formula C13H17BrN2O B14917257 (3-Bromophenyl)(3-(methylamino)piperidin-1-yl)methanone

(3-Bromophenyl)(3-(methylamino)piperidin-1-yl)methanone

Cat. No.: B14917257
M. Wt: 297.19 g/mol
InChI Key: UEMPVWQXCDIAKZ-UHFFFAOYSA-N
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Description

(3-Bromophenyl)(3-(methylamino)piperidin-1-yl)methanone is a methanone derivative featuring a 3-bromophenyl group attached to a piperidine ring substituted with a methylamino group at the 3-position. Such characteristics make it a candidate for therapeutic applications, particularly in targeting amine-binding receptors or enzymes .

Properties

Molecular Formula

C13H17BrN2O

Molecular Weight

297.19 g/mol

IUPAC Name

(3-bromophenyl)-[3-(methylamino)piperidin-1-yl]methanone

InChI

InChI=1S/C13H17BrN2O/c1-15-12-6-3-7-16(9-12)13(17)10-4-2-5-11(14)8-10/h2,4-5,8,12,15H,3,6-7,9H2,1H3

InChI Key

UEMPVWQXCDIAKZ-UHFFFAOYSA-N

Canonical SMILES

CNC1CCCN(C1)C(=O)C2=CC(=CC=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromophenyl)(3-(methylamino)piperidin-1-yl)methanone typically involves the reaction of 3-bromobenzoyl chloride with 3-(methylamino)piperidine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of (3-Bromophenyl)(3-(methylamino)piperidin-1-yl)methanone may involve large-scale batch reactors where the reactants are combined under controlled conditions. The reaction is monitored using techniques such as gas chromatography to ensure the purity and yield of the product. After the reaction is complete, the product is purified using methods such as recrystallization or column chromatography.

Chemical Reactions Analysis

Structural Reactivity and Key Functional Groups

The compound contains three reactive domains:

  • Aryl bromide (3-bromophenyl) : Susceptible to nucleophilic aromatic substitution (NAS) or cross-coupling reactions (e.g., Suzuki, Buchwald–Hartwig).

  • Methanone carbonyl : Prone to nucleophilic addition (e.g., Grignard reagents, hydrides) or condensation (e.g., with amines).

  • Methylamino-piperidine : The secondary amine can undergo alkylation, acylation, or participate in hydrogen bonding.

2.1. Formation of the Methanone Bridge

Typical synthesis involves condensation between a bromophenyl ketone and a substituted piperidine. Key steps include:

  • Amide formation : Reaction of a bromophenyl ketone with a piperidine derivative via nucleophilic attack on the carbonyl group .

  • Dynamic Kinetic Resolution : Catalytic asymmetric hydrogenation (e.g., using Ru catalysts) to resolve racemic mixtures during piperidine synthesis .

Example Conditions :

Reaction TypeReagents/ConditionsYieldReference
CondensationLDA (lithium diisopropylamide), THF solvent~90%
ChromatographyPE/EA (5:1) mixture for purification-

2.2. Modification of the Piperidine Substituent

The methylamino group can be further functionalized:

  • Alkylation : Reaction with alkyl halides under basic conditions.

  • Acylation : Treatment with acyl chlorides to form amides.

3.1. Nucleophilic Substitution on Aryl Bromide

The bromine atom at the para position of the phenyl ring undergoes substitution via:

  • Electrophilic activation (e.g., by a directing group).

  • Nucleophilic attack (e.g., by amines, alkoxides).

Example :

Ar-Br+NuAr-Nu+Br\text{Ar-Br} + \text{Nu}^- \rightarrow \text{Ar-Nu} + \text{Br}^-

3.2. Carbonyl Chemistry

The methanone group participates in:

  • Nucleophilic additions (e.g., hydride reduction to form secondary alcohols).

  • Condensation reactions (e.g., formation of enones or imines).

3.3. Amine Reactivity

The methylamino group enables:

  • Quaternization : Reaction with alkylating agents to form quaternary ammonium salts.

  • Protonation : Participation in hydrogen bonding or acid-base catalysis.

4.1. Medicinal Chemistry

This compound and its analogs are investigated for:

  • Receptor binding : Potential interactions with neurotransmitter receptors (e.g., serotonin, dopamine) .

  • Enzyme inhibition : Targeting enzymes involved in signaling pathways (e.g., kinases, proteases).

4.2. Structural Analog Comparison

FeatureCurrent CompoundAnalog (e.g.,)
SubstituentBromophenyl + methylamino-piperidineBromophenyl + piperazinyl-indole
Potential TargetsCNS receptorsG-protein coupled receptors
Reactivity ProfileNAS, amide formationCross-coupling, acylation

Scientific Research Applications

(3-Bromophenyl)(3-(methylamino)piperidin-1-yl)methanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Bromophenyl)(3-(methylamino)piperidin-1-yl)methanone involves its interaction with specific molecular targets. The bromophenyl group may interact with aromatic residues in proteins, while the piperidine moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table compares key structural analogues, focusing on substituent variations and molecular properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
(3-Bromophenyl)(3-(methylamino)piperidin-1-yl)methanone (Target) C₁₃H₁₇BrN₂O 309.20 3-Bromophenyl, 3-(methylamino)piperidine Potential CNS activity due to amine group
(3-Bromophenyl)(piperidin-1-yl)methanone C₁₂H₁₄BrNO 268.15 3-Bromophenyl, unsubstituted piperidine Simpler structure; lacks amine group for H-bonding
(3-Bromophenyl)(4-(pyrrolidin-1-yl)piperidin-1-yl)methanone hydrochloride C₁₇H₂₁BrClN₂O 396.72 4-Pyrrolidinyl-piperidine, hydrochloride salt Enhanced solubility; possible kinase inhibition
3-Bromo-3'-piperidinomethyl benzophenone C₁₉H₂₀BrNO 358.28 Piperidinomethyl group, benzophenone Increased steric bulk; photostability
3-(3-Bromophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-en-8-ylmethanone C₂₅H₂₂BrFN₄O₃ 547.38 Spirocyclic triaza system, fluorophenyl Conformational rigidity; protease inhibition

Physicochemical and Pharmacokinetic Profiles

  • Solubility : The hydrochloride salt of the pyrrolidinyl derivative () shows improved aqueous solubility (critical for oral bioavailability) compared to the free base form of the target compound .
  • Lipophilicity: The bromophenyl group increases logP values across all analogues, but the methylamino group in the target compound partially counteracts this via polarity, balancing membrane permeability and solubility .

Biological Activity

The compound (3-Bromophenyl)(3-(methylamino)piperidin-1-yl)methanone , often referred to as a derivative of piperidine, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological effects, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

The chemical structure of (3-Bromophenyl)(3-(methylamino)piperidin-1-yl)methanone can be represented as follows:

C13H16BrN2O\text{C}_{13}\text{H}_{16}\text{Br}\text{N}_{2}\text{O}

This compound features a bromophenyl group attached to a piperidine ring, which is further substituted with a methylamino group. The synthesis of such compounds typically involves reactions such as reductive amination or acylation, allowing for the introduction of various functional groups that enhance biological activity.

Anticancer Properties

Recent studies have indicated that compounds similar to (3-Bromophenyl)(3-(methylamino)piperidin-1-yl)methanone exhibit significant anticancer properties. For instance, a study evaluating various piperidine derivatives found that certain analogs showed promising activity against breast cancer cell lines (MDA-MB-231) with IC50 values ranging from 2.43 to 7.84 μM . This suggests that the compound may act as a microtubule-destabilizing agent, which is crucial in cancer therapy.

CompoundCancer Cell LineIC50 (μM)
7dMDA-MB-2312.43
7hMDA-MB-2317.84
10cHepG24.98

The mechanism by which (3-Bromophenyl)(3-(methylamino)piperidin-1-yl)methanone exerts its effects appears to involve apoptosis induction and cell cycle arrest. In vitro studies demonstrated that this compound could enhance caspase-3 activity, indicating its potential role in promoting programmed cell death in cancer cells . Additionally, it was found to cause morphological changes in cells consistent with apoptotic processes.

Toxicological Profile

While the therapeutic potential is promising, it is essential to consider the toxicological profile of the compound. Initial assessments indicate that some derivatives may exhibit toxic effects at higher concentrations, necessitating further studies to establish safe dosage levels .

Case Study: Piperidine Derivatives

A comprehensive evaluation of piperidine derivatives revealed that modifications at specific positions significantly influence biological activity. For example, compounds with amine linkages were found to be more active than their amide counterparts, emphasizing the importance of structural configuration in drug design .

Research Findings

Research has consistently shown that modifications on the piperidine ring can lead to enhanced selectivity and potency against various cancer types. For instance, a study highlighted that certain piperidine-based compounds could selectively inhibit BCL-2 proteins, which are pivotal in regulating apoptosis .

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